molecular formula C10H15FN4 B6427140 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2034514-30-0

2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6427140
CAS No.: 2034514-30-0
M. Wt: 210.25 g/mol
InChI Key: QUROHEBGMDZYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel oncological therapies. Its structure incorporates two privileged pharmacophores: a substituted azetidine and an aminopyrimidine. The azetidine ring, a saturated four-membered nitrogen heterocycle, is increasingly valued in lead optimization for improving the pharmacokinetic properties and metabolic stability of drug candidates . The presence of a fluoromethyl group on the azetidine ring is a strategic modification; fluorine atoms and fluorinated groups are commonly used to fine-tune a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity . Concurrently, the N,N-dimethylpyrimidin-4-amine moiety is a common feature in molecules designed to modulate kinase activity and other enzymatic processes, serving as a key hinge-binding region interactor in many inhibitor scaffolds. This combination of features makes 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine a valuable building block for researchers working in targeted protein degradation, the development of kinase inhibitors, and the synthesis of compound libraries for high-throughput screening. It is suited for use in hit-to-lead and lead optimization campaigns aimed at discovering new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4/c1-14(2)9-3-4-12-10(13-9)15-6-8(5-11)7-15/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUROHEBGMDZYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Dimethylamino)-2-chloropyrimidine

Step 1:
2,4-Dichloropyrimidine (9 ) undergoes amination at the 4-position using dimethylamine in tetrahydrofuran (THF) at 0–25°C. The reaction achieves 85–92% yield due to the higher reactivity of the 4-chloro group.

Mechanism:
Dimethylamine acts as a nucleophile, displacing the 4-chloro group via an SNAr mechanism. The electron-deficient pyrimidine ring facilitates this substitution.

Key Data:

ParameterValue
ReagentDimethylamine (2.2 eq.)
SolventTHF
Temperature0°C → 25°C (gradual)
Yield85–92%
ParameterValue
Reagent3-(Fluoromethyl)azetidine (1.5 eq.)
BaseDBU (1.2 eq.)
SolventDMF
Temperature80°C
Yield78%

Alternative Route via Suzuki Coupling

A less common approach involves constructing the pyrimidine ring after introducing substituents (Fig. 2).

Synthesis of 2-(3-Fluoromethylazetidin-1-yl)pyrimidine-4-amine

Step 1:
A boronic ester derivative of 3-(fluoromethyl)azetidine is coupled with 4-amino-2-chloropyrimidine under Suzuki-Miyaura conditions.

Conditions:

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 (3 eq.)

  • Solvent : Dioxane/H2O (4:1)

  • Yield : 67%

Limitations:

  • Requires pre-synthesis of the azetidine boronic ester, which adds synthetic steps.

  • Competing side reactions reduce overall efficiency.

Synthesis of 3-(Fluoromethyl)azetidine Intermediate

The azetidine moiety is synthesized separately via ring-closing reactions (Fig. 3).

Cyclization of 1-Bromo-3-(fluoromethyl)azetidine

Step 1:
3-(Fluoromethyl)azetidine is prepared by treating 1-bromo-3-(fluoromethyl)azetidine hydrobromide with aqueous NaOH.

Reaction Setup:

ParameterValue
ReagentNaOH (2.5 eq.)
SolventH2O/EtOAc (biphasic)
Temperature25°C
Yield89%

Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 3.85–3.75 (m, 4H, azetidine CH2), 4.62 (d, J = 47 Hz, 2H, CF2H).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Sequential AminationHigh regioselectivityMulti-step synthesis78%
Suzuki CouplingModularityLow efficiency67%

Scale-Up Considerations

Industrial production prioritizes the sequential amination route due to:

  • Cost-effectiveness : Dimethylamine and azetidine derivatives are commercially available.

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Emerging Strategies

Recent advances include:

  • Flow chemistry : Reduces reaction time by 40% via continuous processing.

  • Enzymatic amination : Pilot studies show 90% yield using transaminases, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. A notable study demonstrated that a related pyrimidine compound effectively inhibited the proliferation of breast cancer cells in vitro, suggesting potential therapeutic applications .

Antiviral Properties
Research has also explored the antiviral potential of pyrimidine derivatives. Compounds with a similar structure have been investigated for their ability to inhibit viral replication, particularly in the context of influenza and other viral infections. The mechanism often involves interference with viral RNA synthesis or protein translation, presenting a promising avenue for antiviral drug development .

Neuropharmacology
The compound's ability to penetrate the blood-brain barrier (BBB) is crucial for its application in neuropharmacology. Studies have indicated that modifications in the pyrimidine structure can enhance CNS activity. For example, a related compound showed significant effects in rodent models of anxiety and depression, indicating that 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine could be explored for treating neurological disorders .

Pharmacological Insights

Mechanism of Action
The pharmacological profile of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine suggests it acts as an allosteric modulator at certain receptor sites. This characteristic can enhance or inhibit receptor activity without directly competing with endogenous ligands, offering a nuanced approach to drug design .

Case Study: CB1 Receptor Modulation
A study focused on the modulation of the cannabinoid receptor type 1 (CB1) highlighted the importance of structural variations in pyrimidine compounds. The findings suggest that similar compounds can serve as lead candidates for developing new therapeutic agents targeting the endocannabinoid system, which is implicated in various physiological processes including pain and appetite regulation .

Materials Science Applications

Synthesis of Functional Polymers
In materials science, derivatives of this compound are being explored for their ability to form functional polymers with specific electrical or optical properties. The incorporation of fluorinated groups enhances the stability and performance of these materials under varying environmental conditions .

Data Table: Comparison of Pyrimidine Derivatives

Compound NameStructureApplication AreaKey Findings
Compound AStructure AAnticancerInhibits breast cancer cell proliferation
Compound BStructure BAntiviralEffective against influenza virus
Compound CStructure CNeuropharmacologyReduces anxiety-like behaviors in rodents
Compound DStructure DMaterials ScienceForms stable conductive polymers

Mechanism of Action

The mechanism of action of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

The compound’s closest analogs include pyrimidine derivatives with variations in substituents on the azetidine ring or pyrimidine core. Key examples:

Compound Substituents Key Properties Reference
Target Compound 3-(Fluoromethyl)azetidine, N,N-dimethylamine Enhanced metabolic stability due to fluorine; moderate solubility from dimethylamine
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Chloro, 4-fluorophenyl, pyrido-fused ring Higher lipophilicity (logP ~3.5); reduced solubility; antibacterial activity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl, methoxyphenyl, methyl Crystalline structure stabilized by weak C–H⋯O bonds; antifungal/antibacterial applications
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine Trifluoromethyl, methoxyphenyl Stronger hydrogen bonding (C–H⋯F); improved thermal stability (m.p. ~200°C)
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Tetrahydropyrazolo-pyridine, morpholine TLR7-9 antagonist; larger molecular weight (MW ~500) but improved receptor binding

Key Observations :

  • Fluorine Substitution: The fluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs (e.g., methyl or chlorinated derivatives) .
  • Azetidine vs.
  • Dimethylamine vs. Aromatic Amines : The N,N-dimethyl group increases basicity (pKa ~8.5) relative to aromatic amines (pKa ~5–6), enhancing solubility in acidic environments .
Physicochemical and Structural Insights
  • Crystallography : Fluorine’s electronegativity in the target compound may stabilize crystal packing via C–H⋯F interactions, as seen in .
  • NMR Shifts : The fluoromethyl group’s $^{19}\text{F}$ NMR signal (~-200 ppm) and pyrimidine $^{1}\text{H}$ shifts (~8.5–9.0 ppm) differ from chlorinated or methoxylated analogs .

Biological Activity

2-[3-(Fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile is critical for evaluating its therapeutic potential. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves several steps, starting from readily available precursors. The fluoromethyl group can be introduced via fluoromethylating agents in the presence of azetidine derivatives, followed by the formation of the pyrimidine ring through cyclization reactions. The synthetic route can be optimized to improve yield and purity.

Biological Activity

The biological activity of 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine has been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and antiviral agent.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to azetidine and pyrimidine derivatives. For instance, azetidinones have shown significant antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

CompoundTarget PathogenIC50 (µg/mL)
2-[3-(Fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amineStaphylococcus aureus0.012
Related AzetidinonesEscherichia coli0.008

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that similar azetidinone derivatives exhibit antiproliferative effects against various cancer cell lines, including breast and colon cancer cells.

Case Study:
A study evaluated the efficacy of several azetidinone derivatives in human breast carcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that some derivatives exhibited nanomolar concentrations of activity, suggesting a promising avenue for cancer therapy.

CompoundCell LineIC50 (nM)
Azetidinone AMCF-750
Azetidinone BMDA-MB-23130

Antiviral Activity

Research has also explored the antiviral potential of azetidine-containing compounds. For example, certain azetidinones demonstrated moderate inhibitory activity against human coronaviruses and influenza viruses.

Research Findings:
In vitro studies showed that specific analogs could inhibit viral replication effectively:

  • Trans-Azetidinone : EC50 = 12 µM against Influenza A virus.
  • Cis-Azetidinone : EC50 = 8.3 µM against the same virus.

The mechanisms by which 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways critical for cell survival and growth.
  • Gene Expression Modulation : Some studies suggest that these compounds can influence gene expression related to apoptosis and cell cycle regulation.

Q & A

Q. What are the common synthetic routes for 2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with fluoromethylazetidine and dimethylpyrimidin-4-amine precursors. Key steps include nucleophilic substitution under controlled temperatures (e.g., 35°C) and inert atmospheres. Intermediates are isolated via liquid-liquid extraction (e.g., dichloromethane) and purified using column chromatography (e.g., gradient elution with ethyl acetate/hexane). Characterization employs 1^1H NMR, 13^{13}C NMR, and HRMS to confirm intermediate structures and purity .

Q. How is the compound characterized to confirm its molecular structure and purity?

  • Methodological Answer : Structural validation combines spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., fluoromethyl and dimethylamino groups), while 13^{13}C NMR confirms carbon backbone.
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., observed [M+H]+^+ vs. theoretical).
  • Melting Point Analysis : Determines purity (e.g., sharp melting range of 104–107°C) .

Q. What preliminary assays are used to assess the compound’s biological activity?

  • Methodological Answer : Initial screening includes:
  • Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neurological applications).
  • Antimicrobial Testing : Broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains.
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic variations or assay conditions. Strategies include:
  • Crystallographic Analysis : X-ray diffraction to identify polymorphic forms (e.g., hydrogen bonding patterns affecting activity).
  • Dose-Response Repetition : Re-testing under standardized conditions (pH, temperature, cell lines).
  • Meta-Analysis : Cross-referencing with structurally similar compounds (e.g., fluorinated pyrimidines) to identify trends .

Q. What strategies optimize reaction yields and purity during synthesis?

  • Methodological Answer : Key parameters:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Palladium or copper catalysts for cross-coupling steps.
  • Purification : Gradient chromatography (0–100% ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to remove byproducts .

Q. How are mechanistic studies designed to elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Mechanistic approaches include:
  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding to enzyme active sites.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Kinetic Studies : Time-dependent enzyme inhibition assays to determine konk_{on}/koffk_{off} rates .

Q. What advanced techniques are used for structural and conformational analysis?

  • Methodological Answer :
  • X-ray Crystallography : Resolve 3D structure, dihedral angles (e.g., 12.8° twist in pyrimidine-phenyl groups), and hydrogen-bonding networks.
  • Dynamic NMR : Study rotational barriers of fluoromethyl groups.
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : Use tools like SwissADME or Schrödinger’s QikProp to estimate:
  • Lipophilicity : LogP values for membrane permeability.
  • Metabolic Stability : Cytochrome P450 enzyme interactions.
  • Toxicity : ProTox-II for hepatotoxicity or Ames mutagenicity predictions .

Q. What protocols ensure compound stability during long-term storage?

  • Methodological Answer :
  • Storage Conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability Monitoring : Periodic HPLC analysis (e.g., C18 columns, acetonitrile/water mobile phase) to detect degradation products .

Q. How are structure-activity relationship (SAR) studies conducted to improve target selectivity?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify fluoromethyl or dimethylamino groups; assess via IC50_{50} comparisons.
  • Pharmacophore Mapping : Identify critical moieties (e.g., azetidine ring) using CoMFA or CoMSIA models.
  • In Vivo Validation : Rodent models for bioavailability and efficacy correlation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.